molecular formula C9H9F2NO4 B1285762 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid CAS No. 923145-68-0

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

Cat. No. B1285762
M. Wt: 233.17 g/mol
InChI Key: KHUKTMIHJHVLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . For instance, the papers discuss various benzoic acid derivatives and their synthesis, molecular structure, and chemical properties, which can be somewhat related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple benzoic acid derivatives and introducing various functional groups through reactions such as methylation, ethylation, and oxidation . For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation using dimethyl sulfate, followed by a reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and finally oxidation with hydrogen peroxide . These methods could potentially be adapted for the synthesis of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid by incorporating the appropriate difluoromethoxy precursor at the correct stage.

Molecular Structure Analysis

Structural analyses of similar compounds have been performed using X-ray crystallography and molecular modeling . These studies reveal the importance of the conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair, which could also be significant in understanding the structure of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. Additionally, vibrational spectroscopy techniques such as FTIR and FT-Raman, as well as NMR spectroscopy, have been used to determine the structural characteristics of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the benzene ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the molecule's reactivity towards various reagents . The presence of amino and methoxy groups, as seen in the related compounds, suggests that 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid would also exhibit unique reactivity patterns that could be explored in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The electronic properties, such as HOMO and LUMO energies, can be determined using spectroscopic techniques and quantum chemical studies . These properties are essential for understanding the compound's stability, reactivity, and potential biological activity. For example, the first-order hyperpolarizability and kinetic and thermodynamic stability of 4-amino-5-chloro-2-methoxybenzoic acid have been analyzed, providing insights into the nonlinear optical properties and chemical hardness of the molecule .

Scientific Research Applications

Unnatural Amino Acid Mimicking and Peptide Synthesis

One area of application involves the synthesis of unnatural amino acids designed to mimic the hydrogen-bonding functionality of peptide strands. For example, a derivative that duplicates the hydrogen-bonding of a tripeptide β-strand forms β-sheet-like hydrogen-bonded dimers, demonstrating potential in peptide synthesis and design (J. Nowick et al., 2000).

Synthesis of Intermediates for Drug Development

Derivatives of methoxybenzoic acid, such as 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, serve as intermediates in the synthesis of drugs like amisulpride, highlighting their role in pharmaceutical manufacturing (Wang Yu, 2008).

Material Science and Polymer Research

In material science, polymers doped with benzoic acid derivatives demonstrate varied electrical conductivities and properties, suggesting applications in electronics and sensor technology. For instance, polyaniline doped with benzoic acid and its derivatives showcases high conductivity, indicating its utility in advanced technological applications (C. A. Amarnath & S. Palaniappan, 2005).

Biological Activities and Medical Applications

Additionally, derivatives of aminomethoxybenzoic acids have been investigated for their biological activities. For example, novel compounds isolated from leaves of Cyclocarya paliurus demonstrated significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, suggesting potential applications in diabetes management (Jun Li et al., 2008).

Environmental and Recovery Applications

In environmental science, novel copolymers such as polyaniline-3-amino-4-methoxybenzoic acid have been used for the selective recovery of metals from waste streams. These materials exhibit high adsorption capacities for metals like Pd(II), underscoring their importance in recycling and environmental cleanup efforts (Lijiang Zhong et al., 2017).

Safety And Hazards

As with any chemical compound, handling “2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid” would require appropriate safety precautions. Based on its functional groups, it could potentially be irritating to the skin and eyes .

properties

IUPAC Name

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUKTMIHJHVLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585495
Record name 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

CAS RN

923145-68-0
Record name 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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